molecular formula C9H14N2OS B2700659 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 2197455-05-1

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole

Cat. No.: B2700659
CAS No.: 2197455-05-1
M. Wt: 198.28
InChI Key: RKDLHJFSQBIIOP-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrrolidine moiety

Preparation Methods

The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with 1-methylpyrrolidine in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the leaving groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole can be compared with similar compounds such as pyrrolidin-2-ones and pyrrolidinone derivatives. These compounds share structural similarities but differ in their chemical reactivity and biological activities. For example:

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-11-5-2-3-8(11)7-12-9-10-4-6-13-9/h4,6,8H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDLHJFSQBIIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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